molecular formula C10H15F3O B070622 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane CAS No. 174771-58-5

1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane

Cat. No. B070622
M. Wt: 208.22 g/mol
InChI Key: JESQCPAUPDSGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, also known as EFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCH is a cyclohexane derivative that contains a trifluorovinyl group, making it a highly reactive molecule with unique properties.

Scientific Research Applications

1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a building block to synthesize complex molecules due to its high reactivity and unique functional group. In material science, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with desirable properties, such as high thermal stability and electrical conductivity. In medicinal chemistry, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.

Mechanism Of Action

1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can reduce inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Biochemical And Physiological Effects

1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been reported to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in lab experiments is its high reactivity and unique functional group, which allows for the synthesis of complex molecules and polymers with desirable properties. However, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is also highly reactive and can be hazardous if not handled properly. Therefore, caution should be taken when working with 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in the lab.

Future Directions

There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with specific properties, such as biodegradability and biocompatibility, for various applications, including drug delivery and tissue engineering.
Conclusion
In conclusion, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is a highly reactive cyclohexane derivative with unique properties that has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of COX-2, making it a potential therapeutic agent for the treatment of inflammatory diseases. While 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has several advantages for lab experiments, caution should be taken when handling it due to its high reactivity. There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, including the optimization of the synthesis method and the investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane involves the reaction of cyclohexene with trifluoroacetaldehyde ethyl hemiacetal in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium ethoxide to obtain 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in high yield and purity. This method has been optimized to produce 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane on a large scale, making it readily available for scientific research.

properties

CAS RN

174771-58-5

Product Name

1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane

Molecular Formula

C10H15F3O

Molecular Weight

208.22 g/mol

IUPAC Name

1-ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane

InChI

InChI=1S/C10H15F3O/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h7-8H,2-6H2,1H3

InChI Key

JESQCPAUPDSGDG-UHFFFAOYSA-N

SMILES

CCOC1CCC(CC1)C(=C(F)F)F

Canonical SMILES

CCOC1CCC(CC1)C(=C(F)F)F

synonyms

Cyclohexane, 1-ethoxy-4-(trifluoroethenyl)-, trans- (9CI)

Origin of Product

United States

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